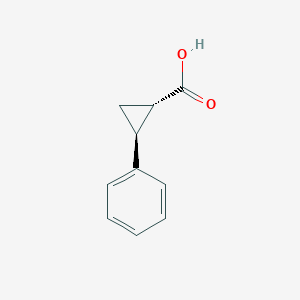

(1S,2S)-2-苯基环丙烷-1-羧酸

描述

Synthesis Analysis

This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. It would include looking at the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying how the compound behaves under different conditions .科学研究应用

绝对构型和合成

- (1S,2S)-2-苯基环丙烷-1-羧酸及其相关化合物的绝对构型在化学合成中至关重要。研究表明该化合物的合成和绝对构型测定,突出了其在有机化学中的重要性 (Aratani, Nakanisi, & Nozaki, 1970), (Nishiyama, Oda, & Inouye, 1974).

生物活性和相互作用

- 像(1S,2S)-2-苯基环丙烷-1-羧酸这样的化合物已被研究对苹果1-氨基环丙烷-1-羧酸氧化酶等酶的抑制作用,这在植物生物学和农业中具有影响 (Dourtoglou & Koussissi, 2000).

在农学和植物科学中的应用

- 对1-氨基环丙烷-1-羧酸(一种密切相关的化合物)的研究揭示了其在乙烯生物合成和植物中乙烯非依赖性信号传导中的作用。这对植物生长调节和农业应用具有重要意义 (Vanderstraeten & Van Der Straeten, 2017).

分析和光谱表征

- (1S,2S)-2-苯基环丙烷-1-羧酸及其衍生物的表征一直是分析化学中感兴趣的课题,特别是在涉及质谱和色谱的研究中。这些技术对于理解该化合物的性质和行为至关重要 (Chauvaux, Van Dongen, Esmans, & Onckelen, 1997).

结构和构象分析

- X 射线晶体学已被用来了解类似于 (1S,2S)-2-苯基环丙烷-1-羧酸的化合物的结构和构象。此类研究提供了对这些化合物的分子几何结构和潜在化学反应性的见解 (Korp, Bernal, & Fuchs, 1983).

作用机制

Target of Action

A similar compound, (1s,2s)-ml-si3, is known to target all three isoforms of trpml . It acts as an activator of TRPML2 and TRPML3 and a potent inhibitor of TRPML1 .

Mode of Action

If we consider the similar compound (1s,2s)-ml-si3, it interacts with its targets (trpml isoforms) by activating trpml2 and trpml3 and inhibiting trpml1 .

Biochemical Pathways

The similar compound (1s,2s)-ml-si3, by targeting trpml isoforms, likely influences the pathways associated with these receptors .

Result of Action

The similar compound (1s,2s)-ml-si3, by interacting with trpml isoforms, likely induces changes at the molecular and cellular levels .

安全和危害

未来方向

属性

IUPAC Name |

(1S,2S)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,2s)-2-Phenylcyclopropanecarboxylic acid | |

CAS RN |

23020-15-7 | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89U9JC5NLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)